Bayer A 139

Descripción

Historical Context of Aziridine (B145994) and Quinone Chemistry in Research

The journey into understanding aziridyl benzoquinones begins with the independent histories of aziridine and quinone chemistry. Aziridine, a three-membered heterocycle containing a nitrogen atom, was first discovered in 1888 by chemist Siegmund Gabriel. wikipedia.org These rings are characterized by significant ring strain, with bond angles of approximately 60°, which makes them susceptible to ring-opening reactions. wikipedia.orgmdpi.com This reactivity has established aziridines as valuable electrophiles and synthetic intermediates in organic chemistry, allowing for the creation of a wide variety of functionalized amines. rsc.org The development of methods for the asymmetric synthesis of aziridines has further expanded their utility, particularly in medicinal chemistry. nitech.ac.jp

Quinone chemistry has an even longer history, with its origins in the early 19th century. ijarst.in Pioneering chemists such as Friedrich Wöhler and Auguste Laurent were instrumental in isolating and characterizing natural quinones like benzoquinone and anthraquinone. ijarst.in These compounds, defined by a fully conjugated cyclic dione (B5365651) structure, gained early industrial importance as dyes. wikipedia.org For instance, alizarin, a quinone derivative, was one of the first natural dyes to be synthesized from coal tar. ijarst.inwikipedia.org The defining feature of quinones is their capacity for reversible redox reactions, a property that is central to their diverse functions. ijarst.in This redox activity is crucial in biological systems, as exemplified by the discovery of ubiquinone (coenzyme Q) in the 1950s and its role as an electron carrier in mitochondria. nih.gov

Research Significance of Aziridyl Benzoquinones in Chemical Biology

The research significance of aziridyl benzoquinones lies in the synergistic combination of the electrophilic nature of the aziridine ring and the redox properties of the quinone core. ontosight.ai This unique structure confers the ability to act as bioreductive alkylating agents. researchgate.net In the context of chemical biology, these compounds have been extensively investigated for their potential as anticancer agents. ontosight.airesearchgate.net

The underlying mechanism of their biological activity involves the reduction of the quinone moiety within the cell, a process that can be catalyzed by specific enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.netscispace.com This reduction "activates" the molecule, transforming it into a highly reactive hydroquinone (B1673460) that is capable of alkylating nucleophilic biomolecules, most notably DNA. ontosight.airesearchgate.net This DNA alkylation can disrupt cellular processes and induce apoptosis (programmed cell death) in cancer cells. ontosight.ai The potential for targeted activation in cancer cells, which can have higher levels of reductase enzymes, makes aziridyl benzoquinones a compelling subject for research in medicinal chemistry and drug discovery. researchgate.net

Detailed Research Findings

Research into aziridyl benzoquinones has yielded several model compounds that have been pivotal in understanding their structure-activity relationships. The following table summarizes key findings for some of the most studied derivatives.

| Compound Name/Class | Key Structural Features | Summary of Research Findings |

| 2,5-bis(1-aziridinyl)-1,4-benzoquinones | A benzoquinone core with two aziridine rings at the 2 and 5 positions. | Prototypical structures for studying bioreductive activation. Their cytotoxicity is linked to their ability to be reduced by enzymes like NQO1, leading to DNA alkylation. researchgate.netscispace.com |

| RH1 (2,5-diaziridinyl-3-hydroxymethyl-6-methyl-1,4-benzoquinone) | An unsymmetrically substituted aziridinyl benzoquinone. | Developed as a drug candidate to improve upon earlier analogues. It is a substrate for NQO1 and was found to induce apoptosis in research studies. researchgate.net |

| MeDZQ (2,5-dimethyl-3,6-diaziridinyl-1,4-benzoquinone) | A symmetrically substituted aziridinyl benzoquinone. | Used in comparative studies with RH1 to understand the influence of substituents on the quinone ring on the compound's chemical activity and biological effects. researchgate.net |

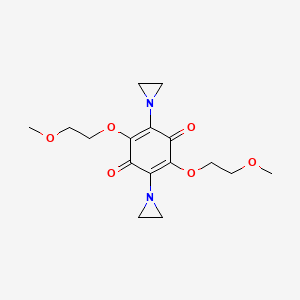

| Bayer A 139 (2,5-bis(1-aziridinyl)-3,6-bis(2-methoxyethoxy)-2,5-cyclohexadiene-1,4-dione) | Features methoxyethoxy substitutions on the benzoquinone ring. | An early example studied for its chemical and biological properties, including its potential to alkylate biomolecules and induce cellular damage. ontosight.ai |

Mentioned Chemical Compounds

Structure

3D Structure

Propiedades

Número CAS |

800-24-8 |

|---|---|

Fórmula molecular |

C16H22N2O6 |

Peso molecular |

338.36 g/mol |

Nombre IUPAC |

2,5-bis(aziridin-1-yl)-3,6-bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C16H22N2O6/c1-21-7-9-23-15-11(17-3-4-17)14(20)16(24-10-8-22-2)12(13(15)19)18-5-6-18/h3-10H2,1-2H3 |

Clave InChI |

ASWYYIAZATTZLB-UHFFFAOYSA-N |

SMILES canónico |

COCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCOC)N3CC3 |

Apariencia |

Solid powder |

melting_point |

80.0 °C |

Otros números CAS |

800-24-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2,5-bis(1-aziridinyl)-3,6-bis(2-methoxyethoxy)-2,5-cyclohexadiene-1,4-dione 2,5-bis(1-aziridinyl)-3,6-bis(2-methoxyethoxy)-4-benzoquinone 2,5-bis(aziridinyl)-3,6-bis(2-methoxyethoxy)quinone 2,5-bis(methoxyethoxy)-3,6-bis(ethyleneimino)-p-benzoquinone Bayer A 139 |

Origen del producto |

United States |

Synthetic Methodologies and Structural Derivatization

Established Approaches for Aziridyl Benzoquinone Synthesis

The synthesis of aziridyl-substituted quinones is often achieved through established methods that have been refined over time. A common and effective strategy involves the nucleophilic addition of an aziridine (B145994) to a quinone precursor, often a halo- or alkoxy-substituted benzoquinone. This reaction is typically carried out in the presence of a base to facilitate the displacement of the leaving group. The choice of solvent and reaction conditions can be optimized to improve yields and purity of the final product.

Another well-established method involves the reaction of a benzoquinone with an excess of aziridine, which can serve as both the nucleophile and the solvent. This approach is particularly useful for the synthesis of di-substituted aziridyl benzoquinones. The reactivity of the starting benzoquinone is a key factor, with electron-deficient quinones generally being more susceptible to nucleophilic attack.

Furthermore, multi-step synthetic sequences have been developed to introduce the aziridinyl moiety onto the benzoquinone scaffold. These can involve the initial preparation of an amino-substituted hydroquinone (B1673460), followed by cyclization to form the aziridine ring and subsequent oxidation to the benzoquinone. These established methods provide a robust foundation for accessing a variety of aziridyl benzoquinone structures.

Development of Analogues with Modulated Bioactivity

The biological activity of aziridyl benzoquinones is intricately linked to their chemical structure. Consequently, significant research has been dedicated to the synthesis of analogues with modified benzoquinone moieties and aziridine ring systems to fine-tune their properties.

Strategies for Substituted Benzoquinone Moiety Modification

Modification of the benzoquinone ring is a key strategy to modulate the electronic properties and steric environment of the molecule, which in turn can influence its biological activity. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the benzoquinone ring play a crucial role. nih.gov

Strategies for modification include:

Introduction of Electron-Donating or Withdrawing Groups: The addition of electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., halogens, nitro groups) can alter the redox potential of the quinone. This is a critical parameter as the biological activity of many quinones is linked to their ability to undergo redox cycling.

Varying Lipophilicity: The lipophilicity of the molecule, which influences its ability to cross cell membranes, can be adjusted by introducing substituents with varying degrees of hydrophobicity. For example, replacing a methyl group with a longer alkyl chain can increase lipophilicity.

Steric Hindrance: The introduction of bulky substituents near the aziridine rings can influence the molecule's ability to interact with biological targets. This can be used to enhance selectivity for specific enzymes or receptors.

These modifications allow for the systematic exploration of the chemical space around the aziridyl benzoquinone scaffold, leading to the identification of analogues with improved potency and selectivity. nih.gov

Exploration of Aziridine Ring System Variations

The strained aziridine ring is a key pharmacophore in many biologically active molecules. Variations in the aziridine ring system of aziridyl benzoquinones can significantly impact their reactivity and biological profile.

Exploratory strategies include:

Substitution on the Aziridine Ring: Introducing substituents on the carbon atoms of the aziridine ring can alter its steric and electronic properties. This can affect the rate of nucleophilic ring-opening, a key step in the mechanism of action for many aziridine-containing compounds.

N-Functionalization of the Aziridine: The nitrogen atom of the aziridine can be functionalized with various groups to modulate the ring's reactivity. For example, N-acylation or N-sulfonylation can activate the ring towards nucleophilic attack.

Introduction of Chiral Centers: The synthesis of optically pure aziridines allows for the exploration of stereospecific interactions with biological targets. Chiral aziridine phosphines and their corresponding phosphine (B1218219) oxides have been synthesized and investigated for their biological properties. mdpi.com The absolute configuration of substituents on the aziridine ring has been shown to be crucial for biological activity. mdpi.com

These variations provide a powerful tool for probing the structure-activity relationships of aziridyl benzoquinones and for developing new analogues with enhanced therapeutic potential. nih.gov

Stereoselective Synthesis and Chiral Control in Aziridine-Containing Compounds

The stereochemistry of the aziridine ring can have a profound impact on the biological activity of aziridyl benzoquinones. Consequently, the development of stereoselective synthetic methods to control the chirality of the aziridine moiety is of paramount importance.

Several strategies have been employed to achieve stereocontrol in aziridination reactions:

Use of Chiral Catalysts: Asymmetric catalysis is a powerful tool for the enantioselective synthesis of aziridines. Chiral metal complexes, such as those based on copper, rhodium, or iron, can catalyze the transfer of a nitrene group to an olefin with high enantioselectivity.

Substrate-Controlled Diastereoselective Reactions: When the substrate already contains a chiral center, it can direct the stereochemical outcome of the aziridination reaction. This approach is particularly useful for the synthesis of diastereomerically pure compounds.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereoselective formation of the aziridine ring. The auxiliary can then be removed to yield the desired chiral product.

These methods have enabled the synthesis of a wide range of enantioenriched aziridines, which are valuable building blocks for the preparation of chiral aziridyl benzoquinones. The ability to control the absolute stereochemistry of these molecules is crucial for understanding their interactions with chiral biological macromolecules and for the development of stereospecific therapeutic agents.

Green Chemistry Principles in Aziridyl Benzoquinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. While specific examples for the synthesis of aziridyl benzoquinones are not extensively documented, general green chemistry approaches can be readily adapted.

Key green chemistry principles applicable to aziridyl benzoquinone synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of a synthesis.

Catalysis: The use of catalytic methods, both homogeneous and heterogeneous, is a cornerstone of green chemistry as it reduces the amount of waste generated compared to stoichiometric reactions. The development of reusable catalysts is a particularly important goal. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste.

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions (aqueous environment, ambient temperature and pressure), and biodegradability. researchgate.netmdpi.com Biocatalytic methods are being explored for the synthesis of various amine-containing pharmaceuticals and could be applied to the formation of the aziridine ring or the modification of the benzoquinone core. mdpi.com

By embracing these principles, the synthesis of aziridyl benzoquinones can be made more sustainable and environmentally friendly. nih.gov

Mechanistic Studies of Aziridine Formation in Relevant Systems

Understanding the mechanism of aziridine formation is crucial for optimizing existing synthetic methods and for the rational design of new ones. The formation of the aziridine ring can proceed through several different pathways, depending on the reactants and reaction conditions.

Common mechanisms for aziridination include:

Nitrene Insertion: A nitrene, a neutral, electron-deficient nitrogen species, can add to a carbon-carbon double bond to form an aziridine. This reaction can be catalyzed by transition metals, which can influence the stereochemical outcome.

Ring Closure of β-Amino Alcohols or β-Haloamines: Intramolecular nucleophilic substitution, where an amino group displaces a leaving group (such as a hydroxyl or a halide) on an adjacent carbon, is a common method for forming the aziridine ring.

Reaction of Imines with Ylides: Sulfur or phosphorus ylides can react with imines to form an intermediate betaine, which then cyclizes to form an aziridine. Computational studies have been used to investigate the mechanism and diastereoselectivity of these reactions. researchgate.net

Mechanistic investigations often employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling to elucidate the reaction pathway and the structure of transition states. frontiersin.org These studies provide valuable insights that guide the development of more efficient and selective methods for the synthesis of aziridine-containing compounds.

Chemical Reactivity and Mechanistic Pathway Elucidation

Bioreductive Activation Mechanisms of Aziridyl Benzoquinones

Bioreductive activation is a critical initial step for the cytotoxic effects of aziridyl benzoquinones. nih.gov This process involves the enzymatic reduction of the quinone moiety to a hydroquinone (B1673460), which is a more reactive species. The efficiency and pathway of this reduction can significantly influence the compound's biological activity.

The reduction of the quinone ring of aziridyl benzoquinones can proceed through two primary enzymatic pathways: a one-electron transfer or a two-electron transfer.

One-electron reduction results in the formation of a semiquinone radical. researchgate.net This intermediate can then be reoxidized by molecular oxygen, leading to the generation of superoxide anion radicals and other reactive oxygen species (ROS) in a process known as redox cycling. researchgate.netnih.gov This pathway is often catalyzed by enzymes such as NADPH:cytochrome P-450 reductase. nih.gov

Two-electron reduction , on the other hand, directly converts the quinone to a hydroquinone, bypassing the semiquinone intermediate. mdpi.com This process is considered a detoxification pathway for many quinones as it avoids the generation of ROS associated with redox cycling. mdpi.com However, in the case of aziridyl benzoquinones, the resulting hydroquinone is the activated form that can proceed to alkylate biological macromolecules. nih.gov This pathway is primarily catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govmdpi.com

The balance between one- and two-electron reduction pathways is a critical determinant of the mechanism of cytotoxicity for a given aziridinyl benzoquinone.

Several flavoprotein reductases are implicated in the bioreductive activation of aziridyl benzoquinones.

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) , also known as DT-diaphorase, is a key enzyme in the two-electron reduction of many quinones. nih.govmdpi.com It catalyzes the reduction of aziridyl benzoquinones like RH1 and MeDZQ to their corresponding hydroquinones, which are potent alkylating agents. nih.gov The activity of NQO1 is often linked to the cytotoxic potential of these compounds, and its inhibitor, dicumarol, can protect against their toxic effects. nih.govnih.gov The reactivity of quinones towards NQO1 does not appear to depend on their one-electron reduction potential (E(1)7). nih.gov

Lipoamide (B1675559) Dehydrogenase (LipDH) , a mammalian flavoenzyme, also possesses quinone reductase activity and can reduce aziridinyl-substituted quinones. researchgate.net LipDH can perform a mixed single- and two-electron reduction of these compounds. researchgate.net The reactivity of aziridinyl benzoquinones with LipDH, measured as kcat/Km, increases with an increase in their single-electron reduction potential. researchgate.net The physiological substrate of LipDH, lipoamide, can accelerate the reduction of aziridinyl benzoquinones through the action of its reduced form, dihydrolipoamide. researchgate.net

The following table summarizes the key characteristics of these two flavoprotein reductases in the context of aziridyl benzoquinone activation.

| Enzyme | Reduction Pathway | Key Features |

| NAD(P)H:Quinone Oxidoreductase 1 (NQO1) | Primarily two-electron transfer | - Reduces aziridyl benzoquinones to alkylating hydroquinones.- Activity is linked to the cytotoxicity of compounds like RH1 and MeDZQ.- Inhibited by dicumarol. |

| Lipoamide Dehydrogenase (LipDH) | Mixed one- and two-electron transfer | - Reactivity correlates with the single-electron reduction potential of the quinone.- Reduction can be accelerated by its physiological substrate, lipoamide. |

The one-electron reduction of aziridyl benzoquinones can initiate a process called redox cycling. nih.gov In this cycle, the semiquinone radical intermediate reacts with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical. researchgate.netnih.gov This process can lead to the formation of other reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals. nih.gov

The generation of ROS can contribute to the cytotoxicity of aziridyl benzoquinones through the induction of oxidative stress, leading to cellular damage, including DNA strand breaks. nih.govnih.gov For instance, the activation of some 2,5-bis(1-aziridinyl)-1,4-benzoquinone (BABQ) derivatives by xanthine (B1682287) oxidase has been shown to produce ROI. nih.gov The inhibitory effect of BABQ derivatives on superoxide formation has been correlated with their one-electron reduction potentials. nih.gov

Alkylation Mechanisms and Electrophilic Reactivity

Following bioreductive activation to the hydroquinone form, aziridyl benzoquinones become potent electrophiles capable of alkylating various biological macromolecules. nih.gov This alkylating activity is central to their cytotoxic effects.

The activated hydroquinone form of aziridyl benzoquinones can form covalent adducts with nucleophilic sites on biological macromolecules, including DNA, proteins, and other nucleic acids. nih.govnih.gov DNA is a primary target, and alkylation of DNA can lead to cross-linking, strand breaks, and inhibition of DNA replication and transcription, ultimately triggering apoptosis. nih.govnih.gov

Studies with diaziquone (DZQ) have shown that it can alkylate the phosphate backbone of DNA, in addition to the more commonly targeted N7 position of guanine. nih.gov Reduced 2,5-bis(1-aziridinyl)-3,6-bis(carbethoxyamino)-1,4-benzoquinone has been found to form monoadducts with both dG and dA residues in DNA, as well as diadducts that can result in intrastrand or interstrand cross-links.

The table below provides examples of aziridyl benzoquinones and their observed interactions with biological macromolecules.

| Compound | Macromolecule Target | Type of Adduct/Interaction |

| Diaziquone (DZQ) | DNA | - Phosphate backbone alkylation- N7 of guanine alkylation |

| 2,5-bis(1-aziridinyl)-3,6-bis(carbethoxyamino)-1,4-benzoquinone | DNA | - Monoadducts with dG and dA- Diadducts (intrastrand and interstrand cross-links) |

The high reactivity of the activated aziridyl hydroquinone is due to the strained three-membered aziridine (B145994) ring. mdpi.com Protonation of the aziridine nitrogen after reduction of the quinone facilitates the opening of the ring, making the carbon atoms of the ring susceptible to nucleophilic attack. nih.govmdpi.com

This ring-opening is a key step in the alkylation process. mdpi.com Nucleophiles on biological macromolecules, such as the nitrogen and oxygen atoms in DNA bases or amino acid residues in proteins, can attack the electrophilic carbon atoms of the opened aziridine ring, leading to the formation of a stable covalent bond. nih.govnih.gov The efficiency and regioselectivity of this nucleophilic attack are influenced by the substituents on the benzoquinone ring and the nature of the attacking nucleophile. nih.gov

Influence of pH and Environmental Factors on Reactivity Profiles

The chemical reactivity of aziridinyl benzoquinones is profoundly influenced by the ambient pH and the surrounding chemical environment. These factors are critical in dictating the stability of the molecule, the mechanism of its activation, and its subsequent reaction pathways. The electronic properties of both the quinone ring and the aziridinyl substituents are sensitive to changes in proton concentration, which in turn modulates the compound's electrophilicity and susceptibility to nucleophilic attack or reductive activation.

pH-Dependent Activation and Reaction Pathways

A crucial aspect of the reactivity of aziridinyl benzoquinones is their activation via reduction of the quinone moiety. This process is often a prerequisite for the aziridine rings to become effective alkylating agents. The influence of pH is particularly significant in the fate of the semiquinone species formed during one-electron reduction.

Research has shown that the protonation state of this semiquinone intermediate, which is governed by its acid dissociation constant (pKa) and the solution pH, determines the subsequent chemical pathway. nih.govcapes.gov.br Aziridinyl quinones derived from benzoquinones, such as Diaziquone (AZQ), possess semiquinone pKa values that are below neutrality. nih.govcapes.gov.br Consequently, at a physiological pH of approximately 7.4, the dominant species is the radical anion conjugate base. This radical anion is relatively stable and does not readily undergo the ring-opening or rearrangement reactions that can lead to inactivation. nih.govcapes.gov.br

In contrast, other structural classes of aziridinyl quinones, such as those based on an indole nucleus (e.g., EO9), have been found to possess semiquinone pKa values significantly above neutral (e.g., 9.3). nih.govcapes.gov.br At physiological pH, these compounds exist predominantly in the protonated semiquinone form. This protonated species is susceptible to a 1,5-sigmatropic shift, a type of electrocyclic reaction that converts the aziridinyl group into ethylamino and amino groups, resulting in a loss of cytotoxic potential. nih.govcapes.gov.br Therefore, the relationship between the semiquinone's pKa and the environmental pH is a key determinant of metabolic stability and reactivity. nih.govcapes.gov.br

| Quinone Type | Example Compound | Semiquinone pKa | Dominant Species at Physiological pH | Primary Reaction Pathway | Reference |

|---|---|---|---|---|---|

| Aziridinyl Benzoquinone | Diaziquone (AZQ) | Below 7.0 | Radical Anion | Stable; available for further reduction/alkylation | nih.govcapes.gov.br |

| Aziridinyl Indoloquinone | EO9 | 9.3 | Protonated Semiquinone | Rapid sigmatropic rearrangement (inactivation) | nih.govcapes.gov.br |

Aqueous Stability and Degradation Kinetics

The stability of the aziridinyl benzoquinone structure in aqueous solutions is also heavily dependent on pH. Kinetic studies on compounds such as 2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone have demonstrated that the degradation rate follows pseudo-first-order kinetics. nih.gov A distinct pH-rate profile has been observed, indicating that the molecule's stability is not uniform across the pH scale. For this particular compound, optimal stability was identified in the slightly acidic to neutral range, specifically between pH 6.0 and 6.5. nih.gov Deviations from this optimal pH range lead to increased rates of degradation, suggesting that both acid-catalyzed and base-catalyzed hydrolysis or other degradation pathways can occur.

| pH Range | Relative Stability | Observed Kinetics | Reference |

|---|---|---|---|

| < 6.0 | Decreased | Pseudo-first-order degradation | nih.gov |

| 6.0 - 6.5 | Optimal | Minimal degradation | nih.gov |

| > 6.5 | Decreased | Pseudo-first-order degradation | nih.gov |

Influence of the Reductive Environment

Beyond pH, the reactivity of aziridinyl benzoquinones is critically dependent on the presence of reducing agents. The cellular environment contains enzymes such as NAD(P)H:quinone oxidoreductase (NQO1) and NADPH:cytochrome P-450 reductase that can reduce the quinone ring, initiating its activation. nih.gov The interplay between this reductive environment and local pH dictates the nature and fate of the reactive intermediates. For instance, the generation of semiquinone radicals via one-electron reduction is a key step that is then modulated by pH, as described above. nih.govcapes.gov.br The presence of oxygen can also be a significant environmental factor, as semiquinone radicals can react with molecular oxygen in a process known as redox cycling, which can compete with the desired alkylation pathways. researchgate.net

Furthermore, the nature of substituents on the benzoquinone ring can alter the electronic properties of the molecule, thereby influencing its reduction potential and the stability of the resulting semiquinone. Electron-withdrawing substituents generally make the quinone more susceptible to reduction and can impact the pKa of the semiquinone, further linking structural features to pH-dependent reactivity. nih.govnih.gov

Structure Activity Relationship Sar and Advanced Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling for aziridinyl benzoquinones has been instrumental in elucidating the molecular features that govern their biological activity. These models establish a mathematical correlation between the structural or physicochemical properties of the compounds and their observed biological efficacy, thereby guiding the design of more potent derivatives.

A notable QSAR investigation was conducted on a series of 32 bioactive aziridinyl benzoquinones for their activity against lymphoid leukemia. thescipub.comresearchgate.netthescipub.com This study successfully developed a predictive model for the biological activity of these compounds. The resulting model was a heptaparametric linear equation that demonstrated a strong correlation, with an R² value of 0.886. thescipub.comresearchgate.net The findings from this research underscore the utility of quantum chemical molecular descriptors in modeling the biological activity of aziridinyl benzoquinones. thescipub.comresearchgate.netthescipub.com

The predictive power of a QSAR model is critically dependent on the selection of appropriate molecular descriptors that can accurately represent the variations in the chemical structures of the compounds under investigation. In the study of aziridinyl benzoquinones active against lymphoid leukemia, a range of quantum chemical descriptors were calculated to build the QSAR model. These included:

Molecular Weight: A fundamental descriptor representing the size of the molecule.

Total Energy: The total electronic energy of the molecule in its ground state.

Hardness: A measure of the molecule's resistance to a change in its electron distribution.

Chemical Potential: A parameter that describes the escaping tendency of electrons from a stable system.

Electrophilicity Index: A measure of the ability of a molecule to accept electrons.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These frontier orbital energies are crucial in determining the electronic properties and reactivity of a molecule. thescipub.comresearchgate.net

The initial geometries of the molecules were optimized using the semi-empirical AM1 Hamiltonian before the final descriptors were calculated. thescipub.comresearchgate.netthescipub.com

| Molecular Descriptor | Description |

|---|---|

| Molecular Weight | Represents the size of the molecule. |

| Total Energy | The total electronic energy of the molecule in its ground state. |

| Hardness | A measure of the molecule's resistance to a change in its electron distribution. |

| Chemical Potential | Describes the escaping tendency of electrons from a stable system. |

| Electrophilicity Index | A measure of the ability of a molecule to accept electrons. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

Quantum chemical methods are powerful tools in SAR analysis as they provide a detailed understanding of the electronic properties of molecules. For the aforementioned study on aziridinyl benzoquinones, Density Functional Theory (DFT) was employed for single point calculations on the lowest energy conformations. thescipub.comresearchgate.netthescipub.com Specifically, Becke's Three-Parameter hybrid functional (B3LYP) combined with the pvDZ basis set was utilized. thescipub.comresearchgate.net The application of DFT in this context allowed for the accurate calculation of the electronic descriptors that were subsequently used to build the predictive QSAR model. thescipub.comresearchgate.netthescipub.com This highlights the importance of sophisticated computational methods in modern drug design and SAR studies.

The reliability and predictive capability of a QSAR model are established through rigorous statistical validation. For the heptaparametric linear model developed for aziridinyl benzoquinones against lymphoid leukemia, the coefficient of determination (R²) was reported to be 0.886. thescipub.comresearchgate.net An R² value close to 1.0 indicates a strong correlation between the predicted and observed biological activities, suggesting that the model can effectively explain the variance in the data. While the specific study on aziridinyl benzoquinones highlighted the R² value, a comprehensive validation of QSAR models typically involves both internal and external validation techniques. nih.govnih.gov Internal validation methods, such as leave-one-out cross-validation (Q²), assess the robustness of the model, while external validation, using an independent test set of compounds, evaluates its predictive power for new, unseen molecules. nih.govnih.govmdpi.comkubinyi.de

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its biological target at an atomic level.

Molecular dynamics simulations have been employed to provide a structural basis for the experimentally observed nucleotide preferences for DNA interstrand cross-links induced by aziridinyl benzoquinones. nih.gov These simulations were used to determine the mobility of the hydroquinone (B1673460) species following guanine N7 alkylation. The results of these simulations were able to accurately reproduce experimental findings and provide insights into the formation of both 1,2 and 1,4 cross-links, with the 1,2 cross-link orientation being more stable and thermodynamically favored. nih.gov

While specific molecular docking studies for aziridinyl benzoquinones are not extensively detailed in the provided context, the general approach involves predicting the preferred orientation of a molecule when bound to a target to form a stable complex. For instance, in a study of novel aziridine (B145994) derivatives, molecular docking was used to investigate their binding affinity to an antioxidant protein, with binding energies ranging from -6 to -9 Kcal/mol. rjptonline.org This type of computational analysis is crucial for understanding the molecular interactions that drive the biological activity of these compounds.

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional conformation and stereochemistry of a molecule can significantly influence its biological activity by affecting its ability to bind to its target. For aziridinyl benzoquinones, it has been noted that the aziridine group is not coplanar with the quinone ring due to steric hindrances. researchgate.net This non-planar arrangement results in a weak interaction between the electron pair of the aziridine nitrogen atom and the π-system of the quinone ring. researchgate.net This conformational feature has a direct impact on the electronic properties of the molecule and, consequently, its reactivity and biological function.

Theoretical Investigations of Electronic Structure and Redox Potentials

Theoretical investigations into the electronic structure and redox potentials of aziridinyl benzoquinones are crucial for understanding their mechanism of action, particularly their ability to act as bioreductive alkylating agents. The cytotoxic activity of these compounds is linked to their reduction to hydroquinones, which are more reactive towards DNA. lmaleidykla.ltresearchgate.net

The electronic properties of the quinone ring are influenced by its substituents. The aziridinyl group, for instance, decreases the quinone reduction potentials (E¹₇ and E⁰₇) by 50-80 mV, an effect comparable to that of an alkyl substituent. researchgate.net This is in contrast to the -NHC₂H₅ group, which causes a more significant decrease of 200 mV in the E⁰₇ of benzoquinones. researchgate.net The modest influence of the aziridinyl group is attributed to the steric hindrance that prevents coplanarity with the quinone ring. researchgate.net

The pKa of the aziridinyl groups is another critical factor for their DNA-alkylating ability. These pKa values are significantly lower than that of a simple aziridine moiety (around 8.0) due to the electron-withdrawing nature of the quinone's carbonyl groups. lmaleidykla.lt Importantly, the reduction of the quinone moiety to a semiquinone or hydroquinone increases the pKa of the aziridine group, enhancing its protonation and subsequent reactivity towards DNA at physiological pH. lmaleidykla.ltnih.gov

| Compound State | Effect on Aziridine pKa |

|---|---|

| Parent Quinone | Lower pKa due to electron-withdrawing carbonyls. |

| Semiquinone Radical | Increased pKa. |

| Hydroquinone | Further increased pKa, enhancing DNA alkylation. |

Preclinical Mechanistic Research in Cellular and Biochemical Systems

Studies on Cellular Uptake, Metabolism, and Intracellular Fate

The cellular uptake and metabolism of aziridinyl benzoquinones are critical determinants of their cytotoxic activity. Studies involving radiolabeled compounds, such as [3H]RH1, have been employed to investigate these processes. Research indicates that the accumulation of RH1 is not significantly influenced by the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), suggesting that cellular uptake is independent of this key activating enzyme. aacrjournals.org Furthermore, the generation of the hydroquinone (B1673460) species following reduction by NQO1 does not appear to enhance the efflux of the compound from the cell. aacrjournals.org

The intracellular fate of aziridinyl benzoquinones is intrinsically linked to their metabolic activation. These compounds can undergo either a one-electron or a two-electron reduction. The one-electron reduction, often catalyzed by enzymes like NADPH:cytochrome P-450 reductase, leads to the formation of semiquinone radicals. nih.gov These radicals can participate in redox cycling, generating reactive oxygen species (ROS) and inducing oxidative stress. researchgate.netlmaleidykla.lt This pathway is considered a component of their cytotoxic mechanism. researchgate.netlmaleidykla.lt

Elucidation of Cell Cycle Perturbation and Growth Inhibition Mechanisms

Aziridinyl benzoquinones exert potent growth-inhibitory effects on cancer cells, a consequence of their ability to interfere with fundamental cellular processes. A primary mechanism underlying this growth inhibition is the perturbation of the cell cycle. Studies have demonstrated that treatment with aziridinyl benzoquinones can lead to cell cycle arrest, particularly at the G2/M phase. nih.gov This arrest prevents cells from proceeding through mitosis, thereby halting proliferation. The kinetics of cell cycle arrest can differ depending on the specific aziridinyl benzoquinone derivative and the cellular context, particularly the expression level of activating enzymes like NQO1. stmjournals.in

The growth inhibition induced by these compounds is closely linked to their bioactivation. For instance, the cytotoxicity of 2,5-bis[1-aziridinyl]-1,4-benzoquinone (DZQ) has been shown to correlate with NQO1 activity within a given cell type. nih.gov However, NQO1 is not the sole factor determining sensitivity, as other cellular factors, such as the expression of antioxidant enzymes like catalase, can modulate the cytotoxic effects. nih.gov This is because part of the cytotoxicity can be mediated by the generation of hydrogen peroxide (H2O2), and catalase can mitigate the resulting oxidative stress. nih.gov

Furthermore, the growth inhibitory activity of some aziridinyl benzoquinones, such as RH1 and its lipophilic ester derivative Es5, is significantly enhanced in cells expressing NQO1. stmjournals.in This highlights the critical role of NQO1-mediated bioactivation in the growth inhibition mechanisms of these compounds. The differential effects observed in NQO1-expressing and NQO1-null cell lines suggest distinct mechanisms of activation and/or activity in the presence of a functional NQO1 protein. stmjournals.in

Research into Apoptosis Induction and Programmed Cell Death Pathways

Aziridinyl benzoquinones are capable of inducing apoptosis, or programmed cell death, in cancer cells. This process is a key contributor to their antitumor activity. The induction of apoptosis by these compounds is a complex process that can be triggered through multiple pathways. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent activation of apoptotic signaling cascades. nih.govresearchgate.net ROS can cause damage to various cellular components, including mitochondria, leading to the release of pro-apoptotic factors. nih.gov

Another significant pathway for apoptosis induction is linked to the DNA-damaging effects of aziridinyl benzoquinones. The formation of DNA adducts and cross-links can trigger cellular DNA damage responses, which, if the damage is irreparable, can lead to the activation of apoptotic pathways. nih.gov This is often mediated by tumor suppressor proteins like p53, which can halt the cell cycle to allow for DNA repair or, in cases of extensive damage, initiate apoptosis. mdpi.com

The role of NQO1 in apoptosis induction by aziridinyl benzoquinones like RH1 and MeDZQ has been investigated. bibliotekanauki.pl Studies suggest that at equitoxic concentrations, these compounds induce apoptosis more efficiently than non-alkylating agents or hydrogen peroxide alone. bibliotekanauki.pl The protective effects of antioxidants and NQO1 inhibitors against apoptosis induction point towards a mechanism involving NQO1-linked formation of alkylating species rather than NQO1-linked redox cycling. bibliotekanauki.pl Furthermore, the apoptotic process induced by some aziridinylnaphthoquinones has been associated with the decreased expression of anti-apoptotic proteins like Bcl-2. nih.gov

Investigation of DNA Damage, Crosslinking, and Adduct Formation

A primary mechanism of action for aziridinyl benzoquinones is their ability to covalently modify DNA. nih.govnih.gov This interaction is dependent on the bioreductive activation of the quinone moiety to a hydroquinone. nih.govutwente.nl This reduction increases the basicity of the aziridine (B145994) rings, enhancing their protonation and reactivity as electrophiles. nih.gov The activated aziridine groups can then alkylate nucleophilic sites on DNA bases, primarily the N7 position of guanine. nih.gov

These compounds are bifunctional alkylating agents, meaning they possess two reactive aziridine groups. This allows them to form not only monoadducts but also interstrand and intrastrand DNA cross-links. nih.govnih.gov Interstrand cross-links, which covalently link the two strands of the DNA double helix, are particularly cytotoxic as they prevent strand separation during DNA replication and transcription. nih.gov The formation of these cross-links is considered a major contributor to the antitumor effects of many of these agents. nih.gov

The efficiency and sequence specificity of DNA cross-linking can be influenced by the substituents on the benzoquinone ring. nih.gov For example, RH1 has been found to preferentially form cross-links at 5'-dGNC sequences. nih.gov The structure of the aziridinyl benzoquinone also affects its cross-linking efficiency; for instance, the presence of a bulky phenyl group in PhRH1 reduces its cross-linking ability compared to the smaller methyl group in RH1. nih.gov Studies have also shown that the formation of DNA adducts by compounds like diaziquone (AZQ) can be detected and quantified, with multiple adducts being formed. nih.gov

| Compound | Primary DNA Interaction | Sequence Specificity | Reference |

|---|---|---|---|

| RH1 | Interstrand Cross-links | 5'-dGNC | nih.gov |

| PhRH1 | Interstrand Cross-links (less efficient than RH1) | 5'-dGNC | nih.gov |

| Diaziquone (AZQ) | DNA Adducts and Cross-links | Guanine-derived adducts | nih.gov |

| 2,5-bis(1-aziridinyl)-1,4-benzoquinone (TW13) | DNA Alkylation and Cross-links | Not specified | utwente.nl |

Enzyme Target Identification and Inhibition Kinetics

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a key enzyme in the bioactivation of many aziridinyl benzoquinones. nih.govnih.gov It catalyzes the two-electron reduction of the quinone to a hydroquinone, a critical step for the subsequent alkylation of DNA. nih.govnih.gov The substrate specificity of NQO1 for different aziridinyl benzoquinones varies, and this can significantly impact their cytotoxic potency.

For example, RH1, a water-soluble analog of MeDZQ, was identified as a superior substrate for human NQO1 compared to its parent compound. nih.gov This enhanced substrate activity correlates with greater cytotoxicity in tumor cells that have elevated levels of NQO1. nih.gov The selective toxicity of RH1 towards cells with high NQO1 activity highlights the importance of this enzyme in its mechanism of action. nih.gov Transfecting NQO1-deficient cells with the NQO1 gene has been shown to significantly increase their sensitivity to aziridinyl benzoquinones like RH1 and MeDZQ, confirming the direct role of NQO1 in their activation. nih.gov

| Compound | Cell Lines (High NQO1) | Cell Lines (Low/Deficient NQO1) | Fold Increase in Cytotoxicity with NQO1 | Reference |

|---|---|---|---|---|

| RH1 | H460, HT29, BE-NQ7 | H596, BE | 17-fold (BE-NQ7 vs. BE) | nih.gov |

| MeDZQ | BE-NQ7 | BE | 7-fold (BE-NQ7 vs. BE) | nih.gov |

Lipoamide (B1675559) dehydrogenase (LipDH) is another enzyme capable of reducing aziridinyl benzoquinones. researchgate.netlmaleidykla.ltresearchgate.net This enzyme catalyzes a mixed single- and two-electron reduction of these compounds via its FAD cofactor. researchgate.netlmaleidykla.ltresearchgate.net The reactivity of various aziridinyl-substituted quinones, including AZQ, DZQ, MeDZQ, RH1, and BZQ, with LipDH has been shown to increase with an increase in their single-electron reduction potential (E17). researchgate.netlmaleidykla.ltresearchgate.net

Interestingly, the physiological substrate of LipDH, lipoamide, can accelerate the reduction of aziridinyl benzoquinones. researchgate.netlmaleidykla.ltresearchgate.net This is due to a parallel reduction of the quinones by dihydrolipoamide, the product of the LipDH-catalyzed reaction. researchgate.netlmaleidykla.ltresearchgate.net The kinetic parameters of this interaction have been studied, with the bimolecular reaction rate constant (kcat/Km) for various quinones being determined. researchgate.net Under conditions mimicking the physiological state, the kcat/Km values for quinone reduction by LipDH are decreased. researchgate.netlmaleidykla.ltresearchgate.net

| Compound | kcat/Km (M⁻¹s⁻¹) | Single-Electron Reduction Potential (E¹₇, V) | Reference |

|---|---|---|---|

| AZQ | Data not specified | -0.23 | researchgate.net |

| DZQ | Data not specified | -0.18 | researchgate.net |

| MeDZQ | Data not specified | -0.26 | researchgate.net |

| RH1 | Data not specified | -0.19 | researchgate.net |

| BZQ | Data not specified | -0.08 | researchgate.net |

Topoisomerase Activity Modulation Studies

Aziridinyl benzoquinones are understood to exert part of their cytotoxic effects through the modulation of topoisomerase activity. Topoisomerases are crucial enzymes that regulate DNA topology, facilitating processes like replication and transcription by creating transient breaks in the DNA backbone etsu.edumdpi.com. The inhibition of these enzymes, particularly human topoisomerase IIα (Hu-TopoIIα), can lead to a loss of genomic integrity nih.gov.

Research into related quinone compounds has shown that they can function as topoisomerase inhibitors. Specifically, compounds like 1,4-benzoquinone (1,4-BQ), 1,2-naphthoquinone, 1,4-naphthoquinone, and 9,10-phenanthroquinone have been investigated for their effects on the ATPase domain of Hu-TopoIIα nih.gov. Biochemical assays identified 1,4-BQ as the most potent inhibitor among these quinones nih.gov. This inhibition is thought to result in an accumulation of DNA double-strand breaks, a consequence of stabilizing the enzyme-DNA cleavage complexes nih.gov. This mechanism is characteristic of topoisomerase II "poisons," which trap the enzyme in a state where it is covalently bound to the cleaved DNA, leading to cytotoxic lesions mdpi.commdpi.com.

While the broader class of quinones has been directly studied, the specific action of the aziridinyl moiety in concert with the benzoquinone core on topoisomerase is a key area of interest. For aziridinyl benzoquinones, topoisomerase inhibition is considered one of the potential mechanisms contributing to their antitumor activity, alongside bioreductive alkylation and the induction of oxidative stress researchgate.net. The activity of these compounds is often compared to anthracyclines, a major class of anticancer drugs that are well-characterized topoisomerase II poisons mdpi.comresearchgate.net. Some complex quinone-like structures have even been found to act as dual inhibitors of both topoisomerase I and topoisomerase II mdpi.com. The cellular consequence of this inhibition is the induction of DNA damage, which can trigger cell cycle arrest and apoptosis nih.gov.

| Compound | Observed Effect on Topoisomerase IIα | Mechanism of Action | Cellular Consequence |

|---|---|---|---|

| 1,4-Benzoquinone (1,4-BQ) | Potent inhibition of the ATPase domain nih.gov | Inhibition of ATPase activity nih.gov | Increase in TopoIIα-DNA cleavage complexes, leading to DNA double-strand breaks nih.gov |

| 1,4-Naphthoquinone (1,4-NQ) | Inhibition of the ATPase domain nih.gov | Inhibition of ATPase activity nih.gov | Contributes to DNA damage and potential clastogenic events nih.gov |

| 1,2-Naphthoquinone (1,2-NQ) | Inhibition of the ATPase domain nih.gov | Inhibition of ATPase activity nih.gov | Contributes to DNA damage and potential clastogenic events nih.gov |

| 9,10-Phenanthroquinone (9,10-PQ) | Inhibition of the ATPase domain nih.gov | Inhibition of ATPase activity nih.gov | Contributes to DNA damage and potential clastogenic events nih.gov |

Assessment of Oxidative Stress Responses and Cellular Antioxidant Systems

A significant mechanism in the preclinical activity of aziridinyl benzoquinones is the induction of oxidative stress. This occurs through a process known as redox cycling, where the quinone moiety undergoes single-electron reduction to form a semiquinone radical nih.gov. In the presence of oxygen, this radical can be re-oxidized back to the parent quinone, generating reactive oxygen species (ROS) such as superoxide anion radicals (O₂⁻) and, subsequently, hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH) researchgate.netnih.gov.

The generation of these ROS disrupts the normal redox homeostasis of the cell, leading to oxidative damage to vital cellular components like lipids, proteins, and DNA nih.gov. Studies on various aziridinyl benzoquinones have confirmed their ability to generate ROS. For example, the cellular activation of 3,6-diaziridinyl-1,4-benzoquinone (DZQ) and 2,5-bis-(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone (AZQ) was associated with the formation of oxygen-centered radicals nih.gov. Specifically, the redox activity of DZQ was found to involve hydroxyl radical formation, whereas AZQ's activity had a significant superoxide anion component nih.gov. The action of aziridinyl benzoquinones in cell lines has been linked to an increase in lipid peroxidation, a marker of oxidative damage nih.gov.

The central role of oxidative stress in the cytotoxicity of these compounds is supported by evidence that antioxidants and iron-chelating agents can mitigate their effects. The antioxidant N,N'-diphenyl-p-phenylene diamine and the iron chelator desferrioxamine have been shown to protect cells against the toxicity of some aziridinyl benzoquinones, underscoring the involvement of ROS and iron-dependent radical formation nih.govnih.gov.

In response to this oxidative assault, cellular antioxidant systems are activated. These systems work to neutralize ROS and restore redox balance nih.govunipa.it. A primary regulator of this response is the Keap1-Nrf2 signaling pathway mdpi.comfrontiersin.org. Under oxidative stress, the transcription factor Nrf2 is stabilized and translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the DNA. This initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like superoxide dismutase (SOD), catalase, glutathione (B108866) peroxidases, and peroxiredoxins, as well as enzymes involved in the synthesis of glutathione (GSH) nih.govnih.govmdpi.com. The induction of these antioxidant defenses is a crucial cellular mechanism to counteract the damaging effects of the ROS generated by aziridinyl benzoquinone metabolism nih.gov.

| Aziridinyl Benzoquinone Derivative | Observed Oxidative Stress Effect | Protective Agents | Cellular Response Pathway |

|---|---|---|---|

| General Aziridinyl Benzoquinones | Increased lipid peroxidation nih.gov | Desferrioxamine, N,N'-diphenyl-p-phenylene diamine nih.gov | Activation of Nrf2-dependent antioxidant defenses mdpi.comfrontiersin.org |

| DZQ (3,6-diaziridinyl-1,4-benzoquinone) | Formation of hydroxyl radicals nih.gov | Catalase, N-acetylcysteine nih.gov | Induction of p21 expression nih.gov |

| AZQ (2,5-bis-(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone) | Formation of superoxide anions nih.gov | Superoxide dismutase, N-acetylcysteine nih.gov | Induction of p21 expression nih.gov |

| MeDZQ (2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone) | Induction of oxidative stress-mediated cell death nih.gov | Desferrioxamine, N,N'-diphenyl-p-phenylene diamine nih.gov | Involvement of p38 stress-activated protein kinase (SAPK) nih.gov |

Research into Mutagenic Potential in Preclinical Models

The mutagenic potential of aziridinyl benzoquinones is a critical aspect of their preclinical evaluation, given that the aziridine moiety is a known alkylating agent and that the benzoquinone core can generate ROS, both of which can induce DNA damage. Genotoxicity testing is performed to assess the capacity of substances to cause permanent, transmissible changes in the genetic material, which can lead to heritable damage or cancer cambridgemedchemconsulting.com.

A standard preclinical assay for mutagenicity is the Ames test, which uses specific strains of Salmonella typhimurium bacteria with pre-existing mutations to detect whether a chemical can cause further mutations that revert the bacteria to a functional state cambridgemedchemconsulting.com. Studies on the broader class of benzoquinones have demonstrated their mutagenic capabilities in this system nih.gov. For instance, p-benzoquinone displayed potent mutagenic activity, particularly in the S. typhimurium strain TA104, which is highly sensitive to oxidative mutagens nih.gov. This suggests that the mutagenicity of these compounds can be at least partly attributed to oxidative injury resulting from their redox cycling nih.gov. Furthermore, the presence of electrophilic substituents on the quinone ring can lead to the formation of bulky DNA adducts, which are also detected by other bacterial strains like TA2637 nih.gov. The addition of catalase, an enzyme that neutralizes hydrogen peroxide, has been shown to reduce the mutagenicity of certain benzoquinones, further confirming the role of ROS nih.gov.

For aziridine derivatives in general, mutagenic effects have been observed to parallel their other biological activities nih.gov. In vivo preclinical models are also employed to assess mutagenicity in a whole-organism context. Tests such as the bone marrow micronucleus test in rodents evaluate chromosomal damage nih.gov. For example, while p-benzoquinone dioxime was found to be a direct-acting mutagen in the Ames test, it yielded negative results in the in vivo bone marrow micronucleus and liver UDS (unscheduled DNA synthesis) tests in rats nih.gov. These findings highlight the importance of using a battery of both in vitro and in vivo tests to fully characterize the mutagenic potential of a compound and its metabolites, as metabolic activation (often simulated in vitro using liver S9 fractions) can significantly alter a compound's genotoxicity cambridgemedchemconsulting.comnih.gov.

| Compound Class/Example | Test System | Key Findings | Inferred Mechanism |

|---|---|---|---|

| Benzoquinones (general) | Ames Test (S. typhimurium) nih.gov | Multiple derivatives showed mutagenicity. nih.gov | Oxidative injury and formation of DNA adducts nih.gov |

| p-Benzoquinone | Ames Test (Strain TA104) nih.gov | Showed the most potent mutagenic activity among tested BQs nih.gov | Oxidative damage (TA104 is sensitive to oxidative mutagens) nih.gov |

| p-Benzoquinone dioxime (BQD) | Ames Test (Strain TA98) nih.gov | Confirmed as a direct-acting mutagen nih.gov | Direct interaction with DNA |

| p-Benzoquinone dioxime (BQD) | In vivo rat models (micronucleus, liver UDS) nih.gov | Negative results for mutagenicity nih.gov | Lack of in vivo genotoxicity under test conditions |

| Aziridine derivatives (general) | Various biological systems nih.gov | Mutagenic responses generally paralleled antifertility and anticancer effects nih.gov | DNA alkylation |

Research on Expanded Biological Activities and Analog Development

Design Principles for Modulating Selectivity and Potency

The therapeutic efficacy of aziridinyl benzoquinones is intrinsically linked to their chemical structure. The design of new analogs with improved selectivity and potency is guided by several key principles, primarily revolving around the physicochemical properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the factors that govern the biological activity of 2,5-bis(1-aziridinyl)-p-benzoquinone derivatives. A significant finding from these studies is the correlation between hydrophilicity and antileukemic activity. nih.gov Generally, an increase in the relative hydrophilicity of the drug molecule leads to stronger antileukemic effects and a more favorable chemotherapeutic index. nih.gov This principle suggests that modifications aimed at increasing water solubility without compromising the reactive aziridine (B145994) rings could lead to more effective and less toxic compounds.

Beyond hydrophobicity, steric and electronic effects also play a crucial role in modulating the activity of these compounds. nih.gov The size, shape, and electron-donating or -withdrawing nature of substituents on the benzoquinone ring can influence the molecule's ability to interact with its biological targets and undergo the necessary metabolic activation. Computational approaches, such as Density Functional Theory (DFT), have been employed to calculate molecular descriptors like total energy, hardness, chemical potential, and electrophilicity index. nih.govthescipub.comresearchgate.net These quantum chemical descriptors help in building predictive QSAR models to design new derivatives with enhanced biological activity. nih.govthescipub.comresearchgate.net

The following table summarizes the key design principles and their effects on the activity of aziridinyl benzoquinones.

| Design Principle | Physicochemical Property | Effect on Biological Activity |

| Increased Hydrophilicity | Hydrophobic constant (π) | Stronger antileukemic activity, greater chemotherapeutic index. nih.gov |

| Steric Modifications | Size and shape of substituents | Influences interaction with biological targets and metabolic activation. nih.gov |

| Electronic Modifications | Electron-donating/withdrawing groups | Affects the redox potential and reactivity of the quinone and aziridine moieties. nih.gov |

Strategies for Bioreductive Prodrug Development and Optimization

The concept of bioreductive activation is central to the design of aziridinyl benzoquinones as targeted anticancer agents. These compounds can be considered prodrugs that are selectively activated in the reductive environment often found in solid tumors.

A primary strategy for the development of these prodrugs involves leveraging the activity of specific enzymes that are overexpressed in tumor cells, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. nih.gov NQO1 is a two-electron reductase that can efficiently reduce the quinone moiety of aziridinyl benzoquinones to the corresponding hydroquinone (B1673460), thereby triggering their cytotoxic activity. nih.gov The inhibitor of NQO1, dicumarol, has been shown to protect against the toxicity of several aziridinyl benzoquinones, confirming the role of this enzyme in their activation. nih.gov

Another enzyme implicated in the reductive activation of these compounds is xanthine (B1682287) oxidase. nih.gov Studies have shown that the rate of reduction of 2,5-bis(1-aziridinyl)-1,4-benzoquinone (BABQ) derivatives by xanthine oxidase correlates with the quinone's reduction potential and steric parameters. nih.gov This provides another avenue for targeted activation, as xanthine oxidase activity can also be elevated in certain pathological conditions.

Exploration of Antimicrobial and Antiviral Activities of Aziridyl Benzoquinone Analogs

While the primary focus of aziridinyl benzoquinone research has been on their anticancer properties, the constituent chemical moieties suggest a broader spectrum of biological activity. Both aziridine-containing compounds and quinone derivatives have been independently reported to possess antimicrobial and antiviral properties.

Many natural and synthetic compounds containing an aziridine ring have demonstrated antibacterial and cytotoxic activities. nih.gov For example, the natural product mitomycin C, which contains an aziridine ring, exhibits antimicrobial activity, particularly against Gram-positive bacteria. nih.gov Azirinomycin and its methyl ester have shown a broad spectrum of antibiotic activity against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial potency of synthetic aziridine derivatives can be influenced by the substituents on the aziridine ring; for instance, 2,2-dimethyl substitution has been found to reduce antibacterial activity. nih.gov

Similarly, various quinone derivatives have been investigated for their antimicrobial and antiviral effects. Naphthoquinone derivatives, in particular, have shown a wide range of biological activities, including antibacterial and antiviral actions. mdpi.com The mechanisms of action are diverse and can involve the inhibition of specific microbial enzymes and the generation of reactive oxygen species. For instance, the benzoquinone oncocalyxone A has demonstrated antibacterial and antibiofilm activity against Staphylococcus epidermidis. nih.gov

The potential for aziridinyl benzoquinones to act as antimicrobial or antiviral agents is an area ripe for further exploration. The combination of the DNA alkylating aziridine moiety and the redox-active quinone core could lead to novel therapeutic agents against infectious diseases.

The following table summarizes the antimicrobial and antiviral activities of related compound classes.

| Compound Class/Derivative | Organism/Virus | Observed Activity |

| Mitomycin C (contains aziridine) | Gram-positive bacteria, Klebsiella pneumoniae | Antimicrobial activity nih.gov |

| Azirinomycin (aziridine derivative) | Staphylococcus aureus, Streptococcus faecalis, Proteus vulgaris, Bacillus subtilis | Antimicrobial activity nih.gov |

| Oncocalyxone A (benzoquinone) | Staphylococcus epidermidis | Antibacterial and antibiofilm activity nih.gov |

| Naphthoquinone derivatives | Various bacteria and viruses | General antimicrobial and antiviral activities reported mdpi.com |

Advanced Methodologies and Techniques in Aziridyl Benzoquinone Research

Spectroscopic Characterization Techniques for Structural and Mechanistic Insights

Spectroscopic methods are fundamental tools for the detailed characterization of aziridyl benzoquinones, providing critical information about their structure, electronic properties, and chemical behavior. Quantum chemical methods are often used in conjunction with experimental techniques to provide a more comprehensive understanding of their spectroscopic properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to confirm the molecular structure of newly synthesized aziridyl benzoquinone derivatives. Chemical shifts and coupling constants provide precise information about the arrangement of protons and carbon atoms within the molecule, including the stereochemistry of the aziridine (B145994) rings and the substitution pattern on the benzoquinone core.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within aziridyl benzoquinone molecules. The absorption maxima (λmax) provide insights into the chromophoric system of the quinone ring and how it is influenced by the aziridinyl and other substituents. These studies are also valuable for monitoring reactions, such as the interaction of these compounds with biological molecules like glutathione (B108866). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in aziridyl benzoquinones. Key vibrational bands, such as those for the C=O of the quinone, the C-N of the aziridine ring, and various C-H bonds, help to confirm the successful synthesis and purity of the compounds.

A study on 2,5-bis(1-aziridinyl)-benzo-1,4-quinone derivatives highlighted the relationship between their structure and chemical activity, demonstrating the utility of these spectroscopic techniques. nih.gov The following table summarizes typical spectroscopic data for an aziridyl benzoquinone derivative.

| Spectroscopic Technique | Key Observations | Insights Gained |

| ¹H NMR | Signals for aziridine ring protons, quinone ring protons, and substituent protons. | Confirmation of molecular structure and stereochemistry. |

| ¹³C NMR | Resonances for carbonyl carbons, olefinic carbons of the quinone, and aziridine ring carbons. | Elucidation of the carbon framework. |

| UV-Vis | Absorption bands in the UV and visible regions. | Information on electronic transitions and conjugation. |

| IR | Characteristic stretching frequencies for C=O, C-N, and C-H bonds. | Identification of functional groups. |

Biochemical Assay Development for Enzyme Kinetics and Interaction Studies

Biochemical assays are essential for investigating the enzymatic activation of aziridyl benzoquinones and their interactions with biological macromolecules. These assays allow for the determination of key kinetic parameters, providing insights into the efficiency and mechanism of enzymatic reduction, which is often a prerequisite for their cytotoxic activity.

One key enzyme involved in the activation of many aziridinyl benzoquinones is NAD(P)H:quinone oxidoreductase (NQO1). Assays measuring the activity of NQO1 in the presence of these compounds can elucidate their role as substrates. For example, the reduction of aziridinyl-substituted quinones by mammalian lipoamide (B1675559) dehydrogenase (LipDH) has been studied, revealing that their reactivity (kcat/Km) increases with their single-electron reduction potential. researchgate.net

The kinetics of degradation of aziridinyl benzoquinones can also be studied using techniques like high-performance liquid chromatography (HPLC). For instance, the degradation of 2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone was found to follow pseudo-first-order kinetics, with optimal stability observed between pH 6.0 and 6.5. nih.gov

The following table presents kinetic data for the reduction of various aziridinyl benzoquinones by lipoamide dehydrogenase. researchgate.net

| Compound | kcat (s⁻¹) ** | Km (µM) | kcat/Km (s⁻¹ M⁻¹) ** |

| AZQ | 0.8 ± 0.1 | 18 ± 3 | (4.4 ± 0.9) x 10⁴ |

| DZQ | 1.2 ± 0.1 | 12 ± 2 | (1.0 ± 0.2) x 10⁵ |

| MeDZQ | 1.5 ± 0.1 | 10 ± 1 | (1.5 ± 0.2) x 10⁵ |

| RH1 | 2.0 ± 0.2 | 8 ± 1 | (2.5 ± 0.5) x 10⁵ |

| BZQ | 2.5 ± 0.2 | 7 ± 1 | (3.6 ± 0.6) x 10⁵ |

Cell-Based Assays for High-Throughput Screening and Mechanistic Elucidation

Cell-based assays are a cornerstone of modern drug discovery and are extensively used in the evaluation of aziridyl benzoquinones. nih.govlifescienceglobal.com These assays provide a more biologically relevant context than biochemical assays by assessing the effects of compounds on intact cells. researchgate.netsemanticscholar.org

High-Throughput Screening (HTS): HTS platforms enable the rapid screening of large libraries of aziridyl benzoquinone analogues to identify compounds with potent cytotoxic activity against various cancer cell lines. nih.gov These screens typically measure cell viability or proliferation using assays like the MTT or alamarBlue assay. plos.org

Mechanistic Studies: Cell-based assays are also crucial for elucidating the mechanisms of action of aziridyl benzoquinones. For example, studies using malignant mouse hepatoma (MH-22A) cells have investigated the role of NQO1 in the cytotoxicity of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ). The use of dicoumarol, an NQO1 inhibitor, demonstrated that this enzyme significantly contributes to MeDZQ-induced cell death. nih.gov Furthermore, these assays can be used to study the induction of apoptosis and the involvement of specific cell signaling pathways, such as the MAPK pathway. nih.gov

The table below shows the cytotoxic effects of MeDZQ on MH-22A cells. nih.gov

| Parameter | Value |

| LC₅₀ | 0.31 ± 0.1 µM |

| Mode of Cell Death | Apoptosis |

| Effect of NQO1 Inhibitor (Dicoumarol) | Increased cell viability |

| Effect of Antioxidants (DPPD, Desferrioxamine) | Protective effect |

Integrated Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in aziridyl benzoquinone research, providing insights that are often difficult to obtain through experimental methods alone. cuny.edu These approaches facilitate the understanding of structure-activity relationships, predict biological activity, and elucidate interaction mechanisms at the molecular level.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. For aziridinyl benzoquinones, QSAR models have been developed to predict their activity against various leukemia cell lines. thescipub.comresearchgate.netacs.org These models often use quantum chemical descriptors, such as molecular weight, total energy, HOMO and LUMO energies, and electrophilicity index, to build predictive equations. thescipub.comresearchgate.net For instance, a QSAR study on 32 bioactive aziridinylbenzoquinones against lymphoid leukemia resulted in a model with a high correlation coefficient (R² = 0.886). thescipub.comresearchgate.net

Molecular Docking: Docking simulations are used to predict the preferred binding orientation of a ligand (in this case, an aziridyl benzoquinone derivative) to a biological target, such as an enzyme or DNA. nih.govnanobioletters.comijper.org These studies provide insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between aziridyl benzoquinones and their biological targets over time. dovepress.com These simulations can reveal conformational changes in both the ligand and the target upon binding and can be used to calculate binding free energies, providing a more accurate assessment of binding affinity than docking alone.

Density Functional Theory (DFT): DFT is a quantum mechanical method used to study the electronic structure of molecules. nih.govescholarship.org In the context of aziridyl benzoquinones, DFT calculations are used to determine optimized geometries, calculate spectroscopic properties, and investigate reaction mechanisms. thescipub.comresearchgate.net DFT-based descriptors are also frequently used in the development of QSAR models. thescipub.comresearchgate.net

The following table summarizes the applications of various computational chemistry approaches in aziridyl benzoquinone research.

| Computational Approach | Application | Key Insights |

| QSAR | Predicting biological activity based on chemical structure. | Identification of key molecular descriptors influencing activity. thescipub.comresearchgate.netnih.govnih.gov |

| Molecular Docking | Predicting the binding mode of compounds to biological targets. | Understanding ligand-receptor interactions at the atomic level. mdpi.com |

| MD Simulations | Simulating the dynamic behavior of ligand-target complexes. | Elucidation of conformational changes and calculation of binding free energies. mdpi.com |

| DFT | Calculating electronic structure and properties of molecules. | Optimized geometries, spectroscopic properties, and reaction energetics. thescipub.comresearchgate.net |

Future Directions and Emerging Research Avenues

Innovative Synthetic Strategies for Complex Aziridyl Benzoquinone Architectures

The next frontier in the chemistry of aziridyl benzoquinones lies in the development of more sophisticated and efficient synthetic methodologies. While classical methods have been effective, future strategies will focus on creating structurally complex and stereochemically pure analogues to refine biological activity and minimize toxicity.

One promising approach is the adoption of visible-light photoredox catalysis . This strategy offers a powerful tool for constructing complex molecules under exceptionally mild conditions, avoiding the harsh reagents and high temperatures often required in traditional synthesis. uni-regensburg.deresearchgate.net Quinones themselves can act as multifunctional scaffolds in light-driven transformations, participating in both oxidative and reductive processes. uni-regensburg.deresearchgate.net Researchers are exploring the use of photocatalysts, such as 9,10-phenanthrenequinone, which can be excited by visible light (e.g., blue LEDs) to initiate key bond-forming reactions, including the construction of quinoline (B57606) and related heterocyclic systems. nih.govacs.org Applying these principles could lead to novel, energy-efficient pathways to synthesize the core benzoquinone structure.

Furthermore, achieving high stereoselectivity is critical, as the chirality of substituents can dramatically influence biological efficacy. Asymmetric catalysis , using chiral organocatalysts or metal-ligand complexes, is a key area of future development. rsc.orgnih.gov These methods can be employed to introduce chiral centers or perform enantioselective aziridination, providing precise control over the three-dimensional architecture of the final molecule. labinsights.nlsioc-journal.cn The integration of photocatalysis with asymmetric catalysis represents a particularly innovative strategy, potentially enabling the direct, enantioselective synthesis of complex aziridyl benzoquinones in a single, light-driven step.

Deeper Characterization of Intracellular Target Landscape and Off-Target Effects

While DNA is considered a primary target of activated aziridyl benzoquinones, a comprehensive understanding of their full range of molecular interactions within the cell is lacking. Future research must pivot towards a deeper characterization of the complete target landscape to distinguish therapeutic mechanisms from those causing unwanted side effects.

Advanced chemical proteomics and label-free target identification methods are central to this effort. nih.govdrughunter.com Techniques such as affinity-based pulldowns, where a modified aziridyl benzoquinone is used to "fish" for its binding partners in cell lysates, can identify novel protein targets. drughunter.com Concurrently, label-free methods like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in living cells by detecting changes in protein stability upon drug binding. drughunter.com

Early studies have already indicated that the target profile of quinones extends beyond nucleic acids. For instance, functional proteomics has identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective protein targets of quinoline-based compounds. drugbank.com Other research suggests that lysine-rich proteins are preferential targets for covalent modification by quinones. nih.gov For anticancer quinones specifically, key flavoenzymes like thioredoxin reductase (TR) have been identified as critical targets. grantome.com

A crucial parallel goal is the systematic identification of off-target effects . It is increasingly recognized that for many cancer drugs, the intended target may not be the sole mediator of cytotoxicity; often, efficacy is driven by off-target interactions. nih.gov For quinones, concerns include covalent binding to non-target microsomal proteins, which could contribute to toxicity. mdpi.com Systematically applying modern target deconvolution strategies will be essential to build a comprehensive map of both on-target and off-target interactions, paving the way for the rational design of more selective and safer therapeutic agents.

Integration of Multi-Omics Data for Systems-Level Understanding

To comprehend the full biological impact of aziridyl benzoquinones, future research must move beyond single-target analyses and embrace a systems-level perspective. The integration of multiple "omics" datasets—including transcriptomics, proteomics, and metabolomics—provides a powerful framework for understanding how these compounds perturb complex cellular networks.